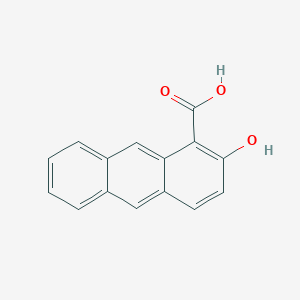

2-Hydroxyanthracene-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

113988-32-2 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-hydroxyanthracene-1-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)15(17)18/h1-8,16H,(H,17,18) |

InChI Key |

MSCMTURKIQRYPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Hydroxyanthracene 1 Carboxylic Acid and Its Derivatives

Structural Elucidation Techniques

The precise determination of the molecular architecture of 2-Hydroxyanthracene-1-carboxylic acid relies on a combination of sophisticated analytical methods. These techniques provide unambiguous evidence for the connectivity of atoms and their three-dimensional arrangement in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–13 ppm region, due to deshielding and hydrogen bonding. princeton.edupressbooks.publibretexts.org The hydroxyl (–OH) proton also appears as a singlet, with its chemical shift being dependent on solvent and concentration. The aromatic protons on the anthracene (B1667546) core would resonate in the 7–9 ppm range, displaying complex splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The specific positions of these signals are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carboxyl carbon (–COOH) is typically observed in the highly deshielded region of 165–185 ppm. pressbooks.publibretexts.org The carbon atom attached to the hydroxyl group (C-2) would appear at a chemical shift significantly downfield compared to unsubstituted aromatic carbons due to the oxygen's electronegativity. The remaining aromatic carbons of the anthracene skeleton would produce a series of signals in the 110–140 ppm range. Theoretical studies on substituted anthracenes show that electron-donating groups can cause upfield shifts for certain carbons, while electron-withdrawing groups have the opposite effect. researchgate.net

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), are essential for definitive structural assignment. wikipedia.org A COSY spectrum would reveal correlations between adjacent aromatic protons, helping to trace the connectivity around the rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons separated by two or three bonds. princeton.eduhmdb.ca For instance, an HMBC experiment would show a correlation between the carboxylic acid proton and the C-1, C-2, and carbonyl carbons, confirming the position of the substituent.

Table 1: Typical NMR Spectroscopic Data for Anthracene Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (Ar–COOH) | 10.0 - 13.0 |

| ¹H | Phenolic Hydroxyl (Ar–OH) | 4.0 - 8.0 (variable) |

| ¹H | Aromatic (Ar–H) | 7.0 - 9.0 |

| ¹³C | Carbonyl (Ar–C OOH) | 165 - 185 |

| ¹³C | Aromatic (Ar–C) | 110 - 140 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₅H₁₀O₃), HR-MS would provide an exact mass measurement with high accuracy (typically to four or more decimal places).

The technique often employs soft ionization methods like Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation. mdpi.comnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be the dominant species observed. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information. frontiersin.orgiaph.es Common fragmentation pathways for this molecule would include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which are characteristic of hydroxyl and carboxylic acid functionalities on an aromatic core.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₃ |

| Calculated Exact Mass | 250.06299 u |

| Ionization Mode (Typical) | ESI Negative |

| Primary Ion Observed | [M-H]⁻ |

| m/z of Primary Ion | 249.0557 |

| Common Neutral Losses | H₂O, CO, CO₂ |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. carleton.edumdpi.com This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu

For this compound, a successful SC-XRD analysis would reveal the planarity of the anthracene core and the orientation of the hydroxyl and carboxylic acid substituents relative to the ring system. A key feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form hydrogen-bonded dimers, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions dictate the molecular packing in the crystal lattice. Studies on related anthracene carboxylic acids have shown that changes in substitution can lead to significant variations in crystal packing, which in turn affects the material's properties. acs.org

Table 3: Representative Crystallographic Parameters for Anthracene Derivatives

| Parameter | Description | Typical Value/System |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations. | e.g., P2₁/c, P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions. | 5-25 Å |

| α, β, γ (°) | Unit cell angles. | 90° or variable (for Monoclinic) |

| Key Interactions | Forces holding the crystal together. | Hydrogen bonding, π–π stacking |

Electronic, Vibrational, and Chiroptical Spectroscopy

This class of spectroscopic methods probes the electronic and vibrational energy levels of the molecule, providing insight into its photophysical behavior and the nature of its chemical bonds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190–800 nm range, corresponding to electronic transitions from the ground state to excited states. uobabylon.edu.iq The spectrum of this compound is dominated by π → π* transitions within the extended conjugated system of the anthracene core.

Compared to unsubstituted anthracene, which shows characteristic absorption bands around 255 nm, 357 nm, and 375 nm, the presence of the hydroxyl (–OH) and carboxylic acid (–COOH) groups is expected to modify the spectrum. shimadzu.com.au These substituents act as auxochromes, causing a shift in the absorption maxima (λmax), typically a bathochromic (red) shift to longer wavelengths. uobabylon.edu.iq This shift occurs because the substituents perturb the energy levels of the π molecular orbitals. The extent of this shift is also dependent on the solvent polarity. researchgate.net Computational studies on substituted anthracenes have shown that both electron-donating and electron-withdrawing groups can cause a red-shift in the absorption energy. acs.org

Table 4: Typical UV-Vis Absorption Data for Anthracene and Derivatives in Solution

| Compound | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Anthracene | ~255, 357, 375 | ~180, 7100, 7100 |

| Substituted Anthracenes | Shifted to longer wavelengths (e.g., 360-430 nm) | Varies with substitution and conjugation |

Fluorescence Spectroscopy: Emission, Quenching, and Lifetime Studies

Many anthracene derivatives are highly fluorescent, and this compound is expected to exhibit strong emission upon excitation with UV light. Fluorescence spectroscopy provides information about the first excited singlet state (S₁) and the processes by which it deactivates.

Emission Spectra: The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The emission properties of anthracene derivatives are sensitive to their environment and substitution. d-nb.info The presence of polar substituents can influence the rate of non-radiative decay from the excited state. rsc.org

Quenching and Lifetime: Fluorescence quenching studies involve monitoring the decrease in fluorescence intensity in the presence of other chemical species (quenchers), which can provide information about intermolecular interactions. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For simple anthracene derivatives, lifetimes are typically in the range of a few nanoseconds. d-nb.info Studies on anthracene-9-carboxylic acid have shown that the excited-state properties and relaxation dynamics are influenced by the orientation of the carboxylic group relative to the aromatic ring system. researchgate.net

Table 5: Representative Fluorescence Properties of Anthracene Derivatives

| Property | Description | Typical Range/Value |

| Emission λmax | Wavelength of maximum fluorescence intensity. | 380 - 500 nm |

| Stokes Shift | Difference in nm between absorption and emission maxima. | 20 - 60 nm |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | 0.1 - 0.9 |

| Lifetime (τ) | Average duration of the excited state. | 1 - 20 ns |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical properties of chiral molecules. While this compound is itself an achiral molecule, CD spectroscopy becomes an invaluable tool for assessing the chirality of its derivatives or when the molecule is placed in a chiral environment. The technique measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral compounds.

The application of CD spectroscopy to anthracene derivatives often relies on the exciton chirality method. rsc.orgresearchgate.net This method is applicable when a molecule contains two or more chromophores that are spatially close and electronically coupled. The anthracene ring system serves as an excellent chromophore for this purpose. When two anthracene moieties, or an anthracene and another chromophore, are held in a chiral orientation, their electronic transitions can couple, resulting in a characteristic bisignate (two-branched) CD signal known as a Cotton effect. rsc.org The sign of this Cotton effect (positive-to-negative or negative-to-positive) can be directly correlated with the absolute configuration of the molecule. rsc.orgresearchgate.net

For instance, research on anthracene derivatives complexed with the chiral host molecule γ-cyclodextrin has shown that the inclusion of the achiral anthracene guest into the chiral cavity induces a strong Cotton effect in the anthracene absorption region (300–450 nm). rsc.org This induced circular dichroism provides information about the geometry of the host-guest complex. Similarly, the absolute stereochemistry of chiral metabolites of anthracene-related compounds, such as the trans-dihydrodiol derivatives of 7-nitrobenz(a)anthracene, has been successfully determined using CD spectral analysis. nih.gov

Vibrational Circular Dichroism (VCD), an infrared analogue of electronic CD, offers even greater structural detail by probing the chirality expressed in molecular vibrations. ru.nlrsc.org VCD is particularly sensitive to the spatial arrangement of functional groups and can be used to determine the enantiomeric excess of chiral molecules in solution. nih.gov For derivatives of this compound that are chiral, VCD could provide detailed conformational information in solution. ru.nl

| Technique | Principle of Chirality Assessment | Typical Application for Anthracene Derivatives | Reference |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light by chiral molecules. The Exciton Chirality Method correlates the sign of the Cotton effect to absolute configuration. | - Determination of absolute stereochemistry of chiral derivatives.

| rsc.orgresearchgate.netnih.gov |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light, providing information on the stereochemistry of molecular vibrations. | - Detailed conformational analysis in solution.

| ru.nlrsc.orgnih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: a carboxylic acid, a hydroxyl group, and the aromatic anthracene core.

The presence of the carboxylic acid group gives rise to two particularly prominent features. First, a very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid molecules. The second key feature is an intense, sharp peak corresponding to the carbonyl (C=O) stretching vibration, which typically appears between 1760-1690 cm⁻¹. libretexts.orgnsf.gov

The hydroxyl (-OH) group attached to the anthracene ring is expected to produce a broad absorption band in the 3600-3200 cm⁻¹ region, which may overlap with the broad O-H band from the carboxylic acid. The C-O stretching vibrations from both the carboxylic acid and the hydroxyl group will result in bands within the 1320-1210 cm⁻¹ region. libretexts.org

The aromatic anthracene backbone contributes its own set of characteristic peaks. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. mdpi.com Aromatic C=C ring stretching vibrations produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. nih.gov Additionally, C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range, and the specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. instanano.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristic Appearance | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad, strong | libretexts.org |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, sharp | libretexts.orgnsf.gov |

| Hydroxyl | O-H Stretch | 3600 - 3200 | Broad, may overlap with acid O-H | libretexts.org |

| Carboxylic Acid / Hydroxyl | C-O Stretch | 1320 - 1210 | Medium to strong | libretexts.org |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to medium, sharp | mdpi.com |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable, sharp | nih.gov |

Chromatographic Analysis for Purity and Product Identification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity and quantifying this compound and its derivatives. These techniques are ideal for the analysis of non-volatile, polar compounds like aromatic carboxylic acids. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. nih.gov In this method, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. A typical mobile phase for analyzing a closely related isomer, 3-Hydroxyanthracene-2-carboxylic acid, consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid. sielc.com The acid modifier is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov UPLC, which utilizes smaller particle size columns, offers significant advantages over traditional HPLC, including faster analysis times and higher resolution, making it suitable for complex sample matrices. mdpi.com

Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, as the anthracene ring system is strongly chromophoric. Fluorescence detection can also be employed to achieve very high sensitivity, given the inherent fluorescence of many anthracene derivatives. nih.gov For related carboxylic acids that lack natural fluorescence, derivatization with a fluorescent tag, such as 9-chloromethyl anthracene, can be performed prior to HPLC analysis to enhance detection limits. nih.govoup.com When coupled with mass spectrometry (LC-MS), HPLC and UPLC become powerful tools for unequivocal product identification by providing both retention time and mass-to-charge ratio data. mdpi.com

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) or UPLC | Separates compounds based on polarity. Ideal for aromatic acids. | nih.govsielc.com |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase that retains the analyte. | oup.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic or phosphoric acid) | Polar eluent. The acid suppresses ionization of the carboxyl group for better chromatography. | nih.govsielc.com |

| Detection | UV-Vis / Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS) | UV and Fluorescence are used for quantification due to the anthracene chromophore. MS is used for definitive identification. | mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds, making it particularly useful for analyzing the degradation products of this compound. semanticscholar.org The parent compound itself is not suitable for direct GC analysis due to its low volatility and high polarity, stemming from the carboxylic acid and hydroxyl functional groups. Therefore, a chemical derivatization step is required to convert the non-volatile analytes into species that can be volatilized without thermal decomposition. nih.gov

Common derivatization methods for carboxylic acids and phenols include esterification (e.g., with diazomethane or BF₃/methanol) to convert the -COOH group to a methyl ester, or silylation (e.g., with BSTFA) to convert both -COOH and -OH groups into their corresponding trimethylsilyl (TMS) esters and ethers. These derivatives are significantly more volatile and thermally stable.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries (like the NIST library) for positive identification. nih.gov GC-MS has been widely used to identify metabolites from the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs), which can include hydroxylated and carboxylated species. nih.govmdpi.com It is also used to analyze products from the thermal degradation of PAHs, which may include smaller aromatic acids, phenols, and quinones. semanticscholar.orgmdpi.com

| Analytical Step | Description | Purpose | Reference |

|---|---|---|---|

| Derivatization | Conversion of -COOH and -OH groups into volatile esters or silyl ethers (e.g., using silylation agents like BSTFA). | To increase the volatility and thermal stability of analytes, making them suitable for GC analysis. | nih.gov |

| Gas Chromatography (GC) | Separation of the derivatized compounds in a capillary column based on their boiling points and polarity. | To resolve complex mixtures of degradation products into individual components before detection. | mdpi.com |

| Mass Spectrometry (MS) | Ionization and fragmentation of separated components to produce a characteristic mass spectrum for each. | To provide definitive identification of each degradation product by matching its mass spectrum to library data. | semanticscholar.orgnih.gov |

Computational and Theoretical Investigations of 2 Hydroxyanthracene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and the nature of chemical bonds, which collectively govern the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for systems like 2-Hydroxyanthracene-1-carboxylic acid. DFT calculations are used to optimize the molecular geometry and to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The distribution of these orbitals is key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. In this compound, the delocalized π-system of the anthracene (B1667546) core heavily influences the frontier orbitals. The hydroxyl and carboxylic acid substituents modulate the electron density, affecting the energy and localization of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov DFT calculations allow for the precise determination of this gap, providing insights into the molecule's electronic stability and potential for charge transfer interactions. researchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.40 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov |

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used theoretical approach. chemrxiv.orgnih.gov This method is an extension of DFT that allows for the calculation of electronic excited states, providing information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. nih.govmdpi.com

For a fluorescent molecule like an anthracene derivative, TD-DFT can predict its absorption and emission spectra. nih.gov The calculations can identify the specific orbitals involved in the primary electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems. nih.gov The results from TD-DFT are crucial for understanding the photophysical properties of this compound, including its color and fluorescence behavior. The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, especially for charge-transfer excited states. chemrxiv.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.15 | HOMO → LUMO (95%) |

| S2 | 3.54 | 350 | 0.28 | HOMO-1 → LUMO (88%) |

| S3 | 4.13 | 300 | 0.05 | HOMO → LUMO+1 (92%) |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, flexes, and interacts with its environment. researchgate.net

A key application of MD is conformational analysis, which is particularly relevant for the carboxylic acid group in this compound. This group can rotate relative to the anthracene ring, leading to different spatial arrangements or conformers. MD simulations can explore the potential energy surface to identify stable and metastable conformers and the energy barriers between them. nih.gov These simulations are essential for understanding how intermolecular interactions in different phases (e.g., gas vs. condensed phase) can stabilize certain conformers. nih.gov For polycyclic aromatic hydrocarbons, MD can also provide insights into their aggregation and formation processes. researchgate.net

| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Population (%) in Solution |

|---|---|---|---|

| A (Planar) | ~0° | 0.00 | 75 |

| B (Twisted) | ~90° | 2.50 | 25 |

In Silico Modeling of Intermolecular Interactions

The hydroxyl and carboxylic acid functional groups of this compound are prime sites for intermolecular interactions, which can be modeled using various in silico techniques. These models are critical for predicting how the molecule will behave in a biological or material context.

In silico ligand-receptor binding simulations, often called molecular docking, are computational methods used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein). mdpi.com These simulations are fundamental in drug design and involve placing the ligand into the binding site of a receptor and scoring the different poses based on a scoring function that estimates the binding free energy. nih.gov

The strength of the binding is related to both the thermodynamics (binding affinity, Kd) and kinetics (association and dissociation rates) of the interaction. vanderbilt.edu While no specific receptor binding studies for this compound are detailed, the general principles would involve evaluating how its structure complements a receptor's active site. The hydroxyl and carboxyl groups would be expected to act as key hydrogen bond donors and acceptors, while the aromatic anthracene core could participate in hydrophobic or π-π stacking interactions. Molecular dynamics simulations can further refine docking poses and provide a more detailed picture of the stability and dynamics of the ligand-receptor complex. mdpi.com

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors. These interactions are central to the formation of predictable supramolecular structures, or synthons. acs.org In the solid state, carboxylic acids frequently form centrosymmetric head-to-tail dimers through strong hydrogen bonds between the carboxyl groups. acs.org The presence of the additional hydroxyl group in this compound allows for more complex and extended hydrogen-bonding networks.

Computational analysis can be used to predict the geometry and strength of these hydrogen bonds. Furthermore, the large π-surface of the anthracene core facilitates π-π stacking interactions, which work in concert with hydrogen bonding to direct the self-assembly of molecules into larger, ordered structures. rsc.org The study of anthracene derivatives has shown that these non-covalent interactions are critical in controlling molecular packing in crystals and the formation of supramolecular assemblies in solution, which can influence the material's photophysical properties. nih.govutwente.nl

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Carboxyl -OH | Carboxyl C=O (of another molecule) | Intermolecular H-Bond | Forms classic carboxylic acid dimers. acs.org |

| Phenolic -OH | Carboxyl C=O (of another molecule) | Intermolecular H-Bond | Contributes to extended networks. |

| Carboxyl -OH | Phenolic -OH (of another molecule) | Intermolecular H-Bond | Links molecules into chains or sheets. |

| Phenolic -OH | Carboxyl -OH (intramolecular) | Intramolecular H-Bond | Can influence conformer stability. |

Prediction of Photophysical and Photochemical Behavior

Theoretical calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool for predicting the excited-state properties of aromatic molecules. For anthracene derivatives, these calculations can predict vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., π→π*). The positions of the substituents are crucial; in this compound, both groups are on an external benzene ring of the anthracene system.

The -OH group is an electron-donating group (EDG) with a +M (mesomeric) effect, while the -COOH group is an electron-withdrawing group (EWG) with a -M effect. Their combined presence is likely to cause a push-pull effect, which can lead to a redshift (bathochromic shift) in the absorption and fluorescence spectra compared to unsubstituted anthracene. This shift occurs because the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced. The absorption spectrum is expected to retain the characteristic vibronic structure of anthracene, but the peaks will be shifted to longer wavelengths.

The primary photochemical reaction for many anthracene derivatives is [4π+4π] photodimerization upon exposure to UV light. The efficiency of this reaction can be influenced by the substituents. Steric hindrance from the adjacent carboxylic acid and hydroxyl groups might influence the rate and stereochemistry of dimer formation. Another potential photochemical pathway is photooxidation, particularly given the electron-rich nature of the hydroxyl-substituted ring. Computational models can help determine the reaction energies and barriers for these processes, indicating their likelihood. Furthermore, excited-state intramolecular proton transfer (ESIPT) could be a possible deactivation pathway, although less common for simple hydroxy-anthracenes compared to systems with more specific hydrogen-bonding arrangements.

Below is a table of predicted photophysical properties for this compound, based on general findings from computational studies of similarly substituted anthracenes.

| Property | Predicted Characteristic |

| Absorption Maximum (λ_max) | Red-shifted compared to anthracene, likely in the UVA range. Will exhibit characteristic vibronic fine structure. |

| Molar Absorptivity (ε) | Expected to be high, characteristic of π→π* transitions in aromatic systems. |

| Emission Maximum (λ_em) | Fluorescence emission is expected, also red-shifted relative to anthracene, likely in the blue-violet region. |

| Fluorescence Quantum Yield | The quantum yield will be sensitive to the solvent environment and potential competing non-radiative decay pathways. The presence of the carboxylic acid group may lead to quenching in certain solvents. |

| Primary Photochemical Reaction | [4π+4π] photodimerization is a likely pathway. Photooxidation and other degradation pathways are also possible under aerobic conditions. |

| Excited States | The lowest excited singlet state (S₁) is expected to be of π→π* character. The energy of triplet states will also be influenced by the substituents, which is relevant for photosensitization reactions. |

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured reactivity using mathematical models. For photochemical reactions, QSRR can be a valuable tool to predict the photoreactivity of new or untested compounds based on a set of calculated molecular descriptors. No specific QSRR models for this compound have been published. However, the principles can be applied to understand how its structure would influence its photochemical behavior in a predictable manner.

A common approach in QSRR is the use of Linear Free-Energy Relationships (LFERs), such as the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. While originally developed for reactions in the ground state, its principles have been extended to photochemical processes. For a series of substituted anthracenes, a QSRR model could predict photoreaction quantum yields or rate constants based on descriptors that quantify the electronic and steric effects of the substituents.

Computational chemistry is essential for developing QSRR models, as it allows for the calculation of a wide range of molecular descriptors. For this compound, these descriptors would quantify the impact of the -OH and -COOH groups.

Key descriptors that would be relevant for a QSRR study of the photoreactivity of this compound and its analogs include:

Electronic Descriptors: These quantify the electron distribution in the molecule.

HOMO and LUMO Energies: The energies of the frontier molecular orbitals are crucial. The HOMO-LUMO gap is directly related to the excitation energy and can be correlated with the wavelength of maximum absorption.

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of a substituent. For this compound, the combined electronic effect of the -OH (σ < 0) and -COOH (σ > 0) groups would be a key predictor.

Calculated Dipole Moment: This describes the polarity of the molecule, which can influence its interaction with solvents and other reactants.

Steric Descriptors: These describe the size and shape of the molecule.

Taft Steric Parameters (E_s): These quantify the steric bulk of substituents, which is particularly important for reactions like photodimerization where two molecules must come together in a specific orientation.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

A hypothetical QSRR study for the photodimerization of a series of substituted hydroxyanthracene carboxylic acids might yield an equation of the form:

log(k) = ρσ + δE_s + c

Where k is the reaction rate constant, σ is the Hammett constant, E_s is the Taft steric parameter, and ρ and δ are constants that describe the sensitivity of the reaction to electronic and steric effects, respectively.

The table below lists important molecular descriptors that would be calculated and used in a hypothetical QSRR study of this compound.

| Descriptor Class | Specific Descriptor | Relevance to Photoreactivity |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate an electron; important in photooxidation and charge transfer processes. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept an electron. |

| Electronic | HOMO-LUMO Gap | Correlates with the lowest electronic excitation energy and the position of the absorption maximum. |

| Electronic | Hammett Substituent Constants (σ_para, σ_meta) | Quantifies the electron-donating/withdrawing effect of the -OH and -COOH groups, influencing the electron density of the anthracene core. |

| Steric | Van der Waals Volume | Represents the volume occupied by the molecule, influencing intermolecular interactions necessary for dimerization. |

| Quantum Chemical | Mulliken Charges | Describes the partial charges on each atom, indicating reactive sites for photo-induced reactions. |

By establishing such relationships for a series of related compounds, the photochemical behavior of this compound could be predicted with greater confidence.

Supramolecular Architectures and Self Assembly of Anthracene Carboxylic Acids

Host-Guest Complexation with Macrocyclic Receptors

Future investigations into the host-guest chemistry of 2-Hydroxyanthracene-1-carboxylic acid would be crucial to understand its behavior in solution and to control its reactivity.

Cyclodextrin-Mediated Complexation of Anthracene (B1667546) Carboxylates

Studies would need to explore the encapsulation of this compound by various cyclodextrins (α-, β-, and γ-cyclodextrin). The binding affinity, stoichiometry, and the geometry of the inclusion complex would be of primary interest. It is hypothesized that the anthracene moiety would be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), while the hydrophilic hydroxyl and carboxyl groups would reside near the rim, interacting with the aqueous environment or the hydroxyl groups of the cyclodextrin. The pH of the solution would be a critical factor, influencing the ionization state of the carboxylic acid and phenolic hydroxyl group, thereby affecting the stability and structure of the complex.

Design and Application of Chiral Hydrogen-Bonding Templates

The development of chiral hydrogen-bonding templates for this compound would be a significant step towards achieving stereocontrol in its reactions. These templates would be designed to form multiple hydrogen bonds with the hydroxyl and carboxyl groups of the substrate, creating a chiral microenvironment. The success of such templates would depend on the pre-organization of the binding sites and the complementary nature of the interactions.

Stereocontrol in Photochemical Reactions within Confined Spaces

Confining this compound within a chiral host or template is expected to influence the stereochemical outcome of its photochemical reactions, particularly photodimerization.

Regio- and Enantioselective Photocyclodimerization

Upon irradiation, anthracene derivatives can undergo [4+4] cycloaddition to form dimers. In solution, a mixture of stereoisomers is typically obtained. By confining this compound within a chiral host, it would be possible to pre-arrange the molecules in a specific orientation, leading to the preferential formation of a particular regio- and enantiomer of the photodimer. The efficiency of the asymmetric induction would be a key parameter to evaluate the effectiveness of the chiral host.

Influence of Complex Stoichiometry and Rigidity on Chirogenesis

The stoichiometry of the host-guest complex (e.g., 1:1 vs. 1:2 host-to-guest ratio) would play a critical role in determining the outcome of the photodimerization. A 1:2 complex, for instance, would bring two guest molecules into close proximity, facilitating dimerization within the cavity. The rigidity of the host molecule is also crucial; a more rigid host would provide better steric hindrance and a more defined chiral environment, leading to higher enantioselectivity.

Solid-State Self-Assembly and Crystal Engineering

Data Tables

As there is no specific experimental data available for this compound, hypothetical data tables cannot be generated. Future research would need to populate such tables with experimental findings.

Table 1: Hypothetical Binding Constants of this compound with Cyclodextrins

| Cyclodextrin | Binding Constant (K) / M⁻¹ | Stoichiometry (Host:Guest) |

|---|---|---|

| α-Cyclodextrin | Data not available | Data not available |

| β-Cyclodextrin | Data not available | Data not available |

Table 2: Hypothetical Photodimerization of this compound in the Presence of Chiral Hosts

| Chiral Host | Regioisomer Ratio (HT:HH) | Enantiomeric Excess (ee) / % |

|---|---|---|

| γ-Cyclodextrin | Data not available | Data not available |

Photochemical Chiral Amplification Studies

Following a comprehensive review of available scientific literature, specific research findings on the photochemical chiral amplification of this compound could not be located. The field of supramolecular photochemistry has extensively investigated related anthracene derivatives as models for understanding and controlling chiral outcomes in photochemical reactions.

Notably, the photocyclodimerization of 2-anthracenecarboxylic acid is a widely studied benchmark reaction for supramolecular photochirogenesis. researchgate.net In these studies, various chiral environments, such as cyclodextrin derivatives and amphiphilic amino alcohols, have been successfully employed to control the stereochemical outcome of the photoreaction, often achieving excellent regio- and enantioselectivities. researchgate.net The general mechanism involves the formation of a host-guest complex where the chiral host pre-organizes the prochiral anthracene guest molecules, leading to the preferential formation of one enantiomer of the photoproduct upon irradiation.

Similarly, studies on 2-hydroxyanthracene have shown that in its neutral form, it undergoes smooth [4+4] photocyclodimerization to yield four stereoisomeric products. researchgate.net However, the anionic form of this compound was found to be photochemically inert. researchgate.net

Despite the detailed investigation of these closely related analogs, research specifically detailing the supramolecular self-assembly, photochemical behavior, and potential for chiral amplification of this compound is not present in the surveyed literature. Therefore, no specific research findings or data tables for this particular compound can be provided at this time.

Environmental Degradation and Biotransformation of Anthracene Carboxylic Acids

Abiotic Degradation Processes

Abiotic degradation refers to the transformation of a chemical compound through non-biological pathways. For anthracene (B1667546) carboxylic acids in the environment, the most significant abiotic process is photodegradation, which involves the breakdown of the molecule by light energy.

In aquatic environments, photodegradation is a key mechanism for the removal of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The process can occur through direct or indirect photolysis. Direct photolysis involves the absorption of solar radiation by the anthracene carboxylic acid molecule itself, leading to its excitation and subsequent chemical decomposition.

The rate and extent of photolysis of anthracene and its derivatives are significantly influenced by various environmental factors, with dissolved organic matter (DOM) playing a crucial role. DOM can have a dual effect on photodegradation. It can act as a photosensitizer, as mentioned above, thereby enhancing indirect photolysis. Conversely, DOM can also inhibit photodegradation through two primary mechanisms:

Competitive Photon Absorption (Inner Filter Effect): DOM, particularly its chromophoric component (CDOM), strongly absorbs UV radiation. ethz.ch This absorption competes with the target compound for available photons, reducing the light available for direct photolysis. In studies with anthracene, fulvic acid (a component of DOM) was found to suppress photolysis in ice by 30% to 56%, primarily due to this inner filter effect. ethz.ch

Quenching: DOM can quench the excited state of the PAH molecule, returning it to its ground state before it can undergo a chemical reaction. This fluorescence quenching mechanism is a significant pathway for the inhibition of anthracene photolysis by various types of DOM. d-nb.inforesearchgate.net The binding ability of DOM to the PAH is strongly correlated with its inhibitory effect. d-nb.inforesearchgate.net

The source and composition of the DOM determine its net effect on photolysis. d-nb.info For instance, some studies have shown that while certain types of DOM inhibit the photolysis of anthracene, others may not have the same effect on different PAHs. d-nb.inforesearchgate.net

Table 1: Influence of Dissolved Organic Matter (DOM) on Anthracene Photolysis

| Environmental Factor | Effect on Photolysis | Mechanism of Action | Citation |

| Dissolved Organic Matter (DOM) | Inhibition | Fluorescence Quenching, Competitive Photon Absorption | researchgate.net, ethz.ch, d-nb.info |

| Fulvic Acid (in ice) | Suppression (30-56%) | Competitive Photon Absorption (Inner Filter Effect) | ethz.ch |

Microbial Biodegradation Pathways

The biodegradation of anthracene derivatives by microorganisms is a critical process for their removal from contaminated environments. Bacteria, in particular, have evolved diverse enzymatic systems to break down the stable aromatic structure of these compounds.

A wide range of bacterial genera, including Pseudomonas, Mycobacterium, Rhodococcus, Bacillus, and Sphingomonas, are capable of utilizing anthracene as a source of carbon and energy. d-nb.infoasm.org The initial step in the bacterial degradation of anthracene is typically catalyzed by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govoup.com From this key intermediate, the degradation can proceed through several pathways.

For anthracene, the enzymatic attack can occur at different positions on the molecule, leading to distinct metabolic routes:

1,2-Dioxygenation: This is a common initial step where the enzyme attacks the C-1 and C-2 positions, forming cis-1,2-dihydroxy-1,2-dihydroanthracene. oup.com

9,10-Dioxygenation: Some bacteria, such as Mycobacterium vanbaalenii PYR-1, can hydroxylate the C-9 and C-10 positions to produce 9,10-dihydroxyanthracene, which is often non-enzymatically oxidized to 9,10-anthraquinone. ethz.choup.com This is sometimes a dead-end pathway. oup.com

Following the initial dioxygenation, the subsequent steps involve dehydrogenation to form a diol (e.g., 1,2-dihydroxyanthracene), followed by aromatic ring cleavage. ethz.ch

The elucidation of biodegradation pathways relies on the identification of metabolic intermediates. For anthracene, numerous intermediates have been identified, confirming the sequence of enzymatic reactions. Following the formation of 1,2-dihydroxyanthracene, the aromatic ring is cleaved, leading to a variety of downstream products.

Key identified intermediates in anthracene degradation include:

Products of 1,2-Dioxygenation Pathway:

cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid nih.govoup.com

6,7-Benzocoumarin researchgate.netasm.org

3-Hydroxy-2-naphthoic acid ethz.chresearchgate.net

2,3-Dihydroxynaphthalene ethz.chasm.org

Salicylic (B10762653) acid researchgate.net

o-Phthalic acid asm.orgoup.com

Protocatechuic acid asm.orgoup.com

Products of 9,10-Dioxygenation Pathway:

9,10-Anthraquinone researchgate.netnih.gov

The presence of compounds like phthalic acid and salicylic acid indicates that the multi-ring structure of anthracene is broken down into smaller, simpler molecules that can then enter central metabolic pathways, such as the Krebs cycle. researchgate.net

The cleavage of the dihydroxylated aromatic ring is a critical step in the degradation pathway and is catalyzed by ring-cleavage dioxygenases. Two principal mechanisms have been identified for the fission of the 1,2-dihydroxyanthracene intermediate: ortho-cleavage and meta-cleavage. nih.gov

Ortho-Cleavage: In this pathway, the bond between the two hydroxyl-bearing carbon atoms (C1-C2) is broken. The ortho-cleavage of 1,2-dihydroxyanthracene leads to the formation of 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. asm.orgnih.govoup.com This pathway has been observed in bacteria like Mycobacterium sp. strain PYR-1 and Rhodococcus species. nih.govasm.org The resulting products are further metabolized, often leading to phthalate. researchgate.net

Meta-Cleavage: This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups. The meta-cleavage of 1,2-dihydroxyanthracene yields cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid. nih.govethz.ch This intermediate is then further processed, often leading to the formation of 3-hydroxy-2-naphthoic acid, which can be funneled into pathways similar to naphthalene (B1677914) degradation. asm.orgkoreascience.kr

The specific pathway utilized depends on the bacterial strain and its enzymatic machinery. nih.gov Some versatile organisms, like Mycobacterium sp. strain PYR-1, exhibit both ortho- and meta-cleavage activities, highlighting the diverse strategies employed by bacteria to degrade complex aromatic compounds. nih.gov

Table 2: Key Bacterial Genera and Pathways in Anthracene Biodegradation

| Bacterial Genus | Initial Attack Site | Cleavage Pathway | Key Intermediates | Citation |

| Pseudomonas | C-1, C-2 | Meta | 2-Hydroxy-3-naphthoic acid, Salicylate, Catechol | koreascience.kr |

| Mycobacterium | C-1, C-2; C-9, C-10 | Ortho & Meta | Phthalic acid, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, 9,10-Anthraquinone | ethz.ch, nih.gov, asm.org |

| Rhodococcus | C-1, C-2 | Ortho | 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid | asm.org |

| Bacillus | Not specified | Not specified | Anthraquinone (B42736), Phthalic acid | d-nb.info |

| Martelella | C-1, C-2; C-9, C-10 | Not specified | 3-Hydroxy-2-naphthoic acid, Salicylic acid, 9,10-Anthraquinone | researchgate.net |

Bacterial Catabolism of Anthracene Derivatives

Role of Specific Microbial Genera in Degradation

Bacteria are primary drivers in the breakdown of anthracene and its derivatives in the environment. nih.gov A wide array of bacterial genera have been identified with the capability to utilize anthracene as a source of carbon and energy, initiating its degradation through various metabolic pathways. nih.govnih.gov The process typically begins with an oxidative attack on the aromatic ring structure, leading to the formation of intermediates that can be further metabolized. nih.gov

Several studies have isolated and characterized bacteria from diverse environments, including municipal wastewater, contaminated soils, and marine ecosystems, revealing a broad phylogenetic diversity of anthracene-degrading microbes. For instance, bacteria isolated from denitrifying activated sludge, such as Microbacterium, Shinella, and Alicycliphilus, have demonstrated significant anthracene degradation efficiencies, ranging from 61-69%. In the same study, Paracoccus showed a degradation efficiency of 39%.

The genus Mycobacterium is particularly notable for its metabolic versatility. Mycobacterium sp. strain PYR-1 can degrade 92% of added anthracene within 14 days, metabolizing it into compounds like cis-1,2-dihydroxy-1,2-dihydroanthracene, 9,10-anthraquinone, and a novel ring fission product, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. nih.gov Another strain, Mycobacterium sp. LB501T, utilizes a unique pathway that proceeds through o-phthalic acid and protocatechuic acid, distinct from the more common route via salicylate. nih.gov

Other significant genera in anthracene degradation include Pseudomonas, Sphingobium, Nocardia, and Rhodococcus. nih.gov Research on Brevibacillus sp., Pseudomonas sp., and Methylocystis sp. showed near-complete degradation of anthracene, with metabolites suggesting multiple breakdown pathways, including the formation of anthraquinone, phthalic acid, and benzoic acid derivatives. d-nb.info A consortium of microbes, including Methylophilus, Mesorhizobium, and Terrimonas, has also been suggested to play an active role in the biodegradation process in composting soil. nih.gov

Table 1: Selected Microbial Genera Involved in Anthracene Degradation This table provides an overview of various bacterial genera known to degrade anthracene, along with their observed degradation efficiency and identified metabolic products.

| Microbial Genus | Degradation Efficiency/Observation | Identified Metabolites/Pathway Products |

|---|---|---|

| Mycobacterium | 92% degradation in 14 days (strain PYR-1). nih.gov | cis-1,2-dihydroxy-1,2-dihydroanthracene, 9,10-anthraquinone, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, o-phthalic acid. nih.govnih.gov |

| Pseudomonas | High degradation capability. d-nb.info | 1,2-dihydroxyanthracene, 2-hydroxy-3-naphthoic acid, salicylate, catechol. nih.gov |

| Brevibacillus | 94.58% degradation. d-nb.info | Anthraquinone, phthalic acid, benzoic acid derivatives. d-nb.info |

| Methylocystis | 99.61% degradation. d-nb.info | Phthalic acid and its esters. d-nb.info |

| Sphingobium | Utilizes anthracene as a carbon source. researchgate.net | N/A |

| Microbacterium | 61-69% degradation efficiency. | N/A |

| Shinella | 61-69% degradation efficiency. | N/A |

| Alicycliphilus | 61-69% degradation efficiency. | N/A |

| Paracoccus | 39% degradation efficiency. | N/A |

Fungal Biotransformation Processes

Fungi, particularly white-rot fungi, are also significant contributors to the degradation of PAHs through powerful extracellular enzyme systems. nih.govresearchgate.net These organisms produce non-specific enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases that can oxidize a wide range of recalcitrant compounds, including anthracene. nih.govresearchgate.net The advantage of these extracellular enzymes is their ability to act on pollutants without the need for the pollutant to enter the fungal cell. researchgate.net

Fungal degradation of PAHs can proceed via two main mechanisms: one involving the cytochrome P-450 monooxygenase system and another utilizing the extracellular ligninolytic enzymes. nih.gov Fungi such as Aspergillus ochraceus, Cunninghamella elegans, and Phanerochaete chrysosporium can oxidize various PAHs, including anthracene. oup.com The initial products of these transformations are typically arene oxides, trans-dihydrodiols, phenols, and quinones. oup.com These intermediates can be further detoxified through conjugation with molecules like sulfate, glucuronic acid, or sugars. oup.com

For example, Coriolopsis gallica produces a laccase that can oxidize anthracene, leading to the formation of dione (B5365651) derivatives. nih.gov The fungus Polyporus sp. S133 degrades anthracene via a pathway that includes anthraquinone and phthalic acid. researchgate.net While bacteria are primarily responsible for the complete mineralization of anthracene in soil, fungi play a crucial role in initiating the breakdown, especially of more complex PAHs, and in the formation of bound residues within the soil organic matter. nih.gov Some non-ligninolytic fungi can also perform biotransformations; marine fungi from genera like Aspergillus and Penicillium have been shown to hydroxylate aromatic rings, a key step in the breakdown of complex aromatic compounds. nih.gov

Bioremediation Strategies for Polycyclic Aromatic Hydrocarbon Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. nih.gov For PAH-contaminated sites, these strategies are considered cost-effective and environmentally friendly alternatives to physical and chemical treatments. mdpi.com Bioremediation can be applied in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). mdpi.com

Key bioremediation strategies include:

Natural Attenuation: This involves monitoring the natural processes of microbial degradation without intervention. It is suitable for sites where the rate of natural breakdown is sufficient to prevent risk.

Biostimulation: This strategy aims to enhance the activity of the indigenous microbial populations capable of degrading contaminants. This is often achieved by adding nutrients, oxygen, or other growth-limiting substances to the environment.

Bioaugmentation: This involves introducing specific, pre-selected microorganisms or microbial consortia with potent PAH-degrading capabilities to the contaminated site. nih.gov This approach is useful when the native microbial population lacks the required metabolic functions. For example, a bacterial consortium established from creosote-contaminated soil demonstrated the ability to degrade benz(a)anthracene-7,12-dione, an oxidized PAH. ub.edu

Enzymatic Remediation: This approach uses isolated enzymes from microorganisms to target specific pollutants. mdpi.com For instance, halophilic laccase from Alkalibacillus salilacus has been used for the bioremoval of anthracene, with its efficiency enhanced by the presence of mediators and optimized environmental conditions like pH and temperature. researchgate.net

Bio-slurry Reactors: For ex situ treatment, contaminated soil can be mixed with water to form a slurry in a reactor. This allows for better control of conditions (pH, temperature, nutrients) and enhances the bioavailability of the contaminants to the microorganisms. nih.gov Studies have shown high degradation rates of anthracene in such systems, which can be further improved by bioaugmentation. nih.gov

Immobilization: Immobilizing bacterial cells on supports, like in packed-bed reactors or integrated columns, can enhance degradation efficiency. mdpi.comresearchgate.net This technique protects the bacteria and maintains a high concentration of active degraders in the system. mdpi.com

The success of any bioremediation strategy depends on a thorough understanding of the site's environmental conditions, the nature of the contaminants, and the metabolic potential of the microbial communities involved. mdpi.com

Table 2: Bioremediation Strategies for PAH Contamination This table summarizes common bioremediation techniques used for sites contaminated with Polycyclic Aromatic Hydrocarbons.

| Strategy | Description | Example/Application |

|---|---|---|

| Biostimulation | Enhancing the activity of native contaminant-degrading microbes by adding nutrients or oxygen. mdpi.com | Adding nutrients to soil to promote the growth of indigenous PAH-degrading bacteria. vu.nl |

| Bioaugmentation | Introducing specific microorganisms with desired degradation capabilities into the contaminated environment. nih.gov | Inoculating soil with specialized bacterial consortia to accelerate PAH removal. nih.govub.edu |

| Enzymatic Remediation | Application of isolated enzymes to transform pollutants into less toxic substances. mdpi.com | Using laccase from Alkalibacillus salilacus to remove anthracene from saline solutions. researchgate.net |

| Bio-slurry Reactors | Ex situ treatment where contaminated soil is mixed with water in a reactor to optimize degradation conditions. nih.gov | Operating reactors in sequencing batch mode to achieve high anthracene degradation rates in soil. nih.gov |

| Cell Immobilization | Attaching or entrapping microbial cells onto a solid support to increase stability and efficiency. mdpi.com | Using Bacillus sp. immobilized in alginate capsules within integrated columns for water purification. researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-dihydroxynaphthalene |

| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid |

| 3-hydroxy-2-naphthoic acid |

| 6,7-benzocoumarin |

| 9,10-anthraquinone |

| Anthracene |

| Benz(a)anthracene-7,12-dione |

| Benzoic acid |

| Catechol |

| cis-1,2-dihydroxy-1,2-dihydroanthracene |

| o-phthalic acid |

| Phthalic acid |

| Protocatechuic acid |

Advanced Research Applications in Materials Science

Organic Synthesis Building Blocks and Reagents

2-Hydroxyanthracene-1-carboxylic acid serves as a valuable intermediate and building block in organic synthesis, primarily due to its reactive functional groups—a hydroxyl group and a carboxylic acid group—attached to a rigid, photoactive anthracene (B1667546) core. These features allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.

Historically, a closely related compound, 1-hydroxy-anthracene-carboxylic acid (presumed to be 2-carboxy), has been identified as a crucial intermediate in the preparation of dyestuffs. google.com The synthesis of this compound was achieved by heating an alkali metal salt of 1-hydroxy-anthracene with carbon dioxide under pressure. google.com This historical context underscores the foundational role of hydroxyanthracene carboxylic acids as precursors to functional dyes.

In a broader context, carboxylic acids are fundamental building blocks in organic synthesis. nih.govenamine.net Their ability to participate in a wide range of reactions, such as esterification and amidation, makes them indispensable for constructing larger, more complex molecular architectures. The presence of both a hydroxyl and a carboxylic acid group on the anthracene scaffold of this compound provides multiple reaction sites, enabling the synthesis of a diverse array of derivatives with tailored properties for various applications in materials science. Aromatic carboxylic acids, in particular, are key components in the design of coordination polymers and metal-organic frameworks (MOFs), where they act as ligands to create extended, functional structures. mdpi.com

Development of Photoresponsive Materials

Photoresponsive materials, which change their properties in response to light, are at the forefront of materials science research. rsc.org The anthracene moiety in this compound is known for its ability to undergo reversible photodimerization upon exposure to UV light, a property that can be harnessed to create materials with light-controllable characteristics.

Photomechanical Actuators and Systems

Photomechanical actuators are devices that convert light energy directly into mechanical work. escholarship.org This conversion is often driven by a change in the material's volume or shape, which can be induced by a photochemical reaction. The reversible [4+4] cycloaddition of anthracene derivatives is a well-studied mechanism for generating such photomechanical responses.

While direct studies on this compound in photomechanical actuators are not widely reported, research on related anthracene derivatives provides a strong basis for its potential in this area. For instance, the incorporation of photoreactive olefinic species into metal-organic frameworks has been shown to induce macroscopic photomechanical deformations upon UV light irradiation. researchgate.net Similarly, other photoresponsive molecules like azobenzene derivatives have been successfully integrated into polymer films to create light-driven bending actuators. escholarship.org These examples highlight the principle of using molecular photoswitches to generate mechanical motion, a concept that is applicable to materials incorporating this compound. The photodimerization of the anthracene core could lead to significant changes in the crystal lattice or polymer network, resulting in a mechanical response.

Reversible Luminescent Materials

Luminescent materials are crucial for a wide range of applications, including displays, sensors, and bio-imaging. Anthracene-based compounds are well-known for their strong fluorescence. The development of materials with reversible or switchable luminescence is a key area of research.

Anthracene-conjugated carboxylic acids have been synthesized and studied for their potential in creating luminescent materials. auw.edu.bd The electronic communication between the carboxylic acid group and the anthracene core can be tuned by modifying the molecular structure, which in turn affects the luminescent properties. auw.edu.bd Furthermore, the coordination of such molecules with metal ions can lead to the formation of luminescent metal complexes with tunable emission characteristics. The reversible nature of the anthracene photodimerization offers a pathway to modulate the luminescence of materials containing this compound. In the monomeric state, the compound would exhibit the characteristic anthracene fluorescence, while in the photodimerized state, this fluorescence would be quenched. This on/off switching of luminescence by light makes it a promising candidate for reversible luminescent materials and optical data storage applications.

Photoacid Generator Applications

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. researchgate.netgoogle.com They are essential components in photolithography, a key process in the microelectronics industry for the fabrication of integrated circuits. PAGs are also used in other applications such as cationic photopolymerization and the development of photoresponsive surfaces.

Research into PAGs based on N-hydroxyanthracene-1,9-dicarboxyimide, a derivative closely related to this compound, demonstrates the potential of the anthracene scaffold in this application. nih.govresearchgate.net Upon irradiation with UV light, these nonionic PAGs undergo cleavage of a weak N-O bond, leading to the generation of carboxylic and sulfonic acids with good quantum and chemical yields. nih.govresearchgate.net The mechanism involves the homolytic cleavage of the N-O bond, a process supported by theoretical calculations. nih.gov

These anthracene-based PAGs have been used to create photoresponsive organosilicon surfaces. nih.gov By incorporating a PAG monomer into a copolymer, surfaces can be fabricated that change their properties, such as wettability, upon light exposure. This highlights the potential of using this compound derivatives as PAGs for creating light-patternable surfaces and materials.

Fluorescence Sensing and Optical Probe Development

The inherent fluorescence of the anthracene core makes this compound an attractive platform for the development of fluorescent sensors and optical probes. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission.

Anthracene-based fluorescent probes have been successfully developed for the selective and sensitive detection of various metal ions, including chromium(III) and mercury(II). nih.govmdpi.com These probes often work through a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte. For example, an anthracene-based probe integrated with a thiophene moiety exhibited a "turn-on" fluorescence response to chromium(III) ions via hydrolysis of a C=N bond. nih.gov

The functional groups on this compound, the hydroxyl and carboxylic acid moieties, can act as binding sites for metal ions or other analytes. The binding event can alter the electronic properties of the anthracene chromophore, leading to a detectable change in its fluorescence intensity or wavelength. This makes this compound a promising candidate for the design of new optical probes for applications in environmental monitoring, biological imaging, and chemical analysis. For instance, derivatization of carboxylic acids with fluorescent tags like 9-chloromethyl anthracene is a known method for their determination by HPLC, showcasing the utility of the anthracene core in sensitive detection. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and optimization of molecules like 2-hydroxyanthracene-1-carboxylic acid. Machine learning (ML) models are increasingly being used to predict the physicochemical properties, bioactivity, and toxicity of polycyclic aromatic hydrocarbons (PAHs), the broader family to which this compound belongs. researchgate.netmdpi.comnih.gov

Future research will likely leverage AI for:

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms like random forests and extreme gradient boosting, can predict characteristics such as solubility, stability, and electronic properties. researchgate.net By training these models on datasets of known PAHs, researchers can estimate the properties of novel or understudied compounds like this compound without the need for extensive initial laboratory synthesis. researchgate.netarxiv.org

Toxicity and Bioactivity Screening: AI can be employed to perform virtual screening for potential biological targets and to predict toxicity. researchgate.netmdpi.com This is particularly relevant for hydroxyanthracene derivatives, some of which have been noted for potential genotoxicity. nih.govnih.gov ML models can help identify structural motifs associated with adverse effects, guiding the design of safer analogues.

Synthesis Planning: AI tools can analyze vast reaction databases to propose novel and efficient synthetic routes. This can help overcome the challenges often associated with the synthesis of complex anthracene (B1667546) scaffolds. frontiersin.orgnih.gov

| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |

| Property Prediction | Estimation of photophysical and electronic properties for materials science applications. | Quantitative Structure-Property Relationship (QSPR), Random Forest, Gradient Boosting. researchgate.net |

| Virtual Screening | Identification of potential therapeutic targets and prediction of toxicological profiles. | Molecular Docking Simulations, Supervised Learning, Bayesian Kernel Machine Regression (BKMR). mdpi.comnih.govnih.gov |

| Reaction Pathway Design | Proposing efficient and sustainable synthetic routes to the target molecule and its derivatives. | Retrosynthesis Algorithms, Natural Language Processing of Chemical Literature. |

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of anthracene derivatives often involves harsh conditions and hazardous reagents, prompting a shift towards more sustainable methodologies. frontiersin.org The principles of green chemistry provide a framework for developing environmentally benign processes for producing this compound. epa.govinstituteofsustainabilitystudies.comjddhs.com

Key future research directions in this area include:

Catalytic C-H Activation: Developing transition-metal catalysts (e.g., palladium, rhodium) to enable direct C-H functionalization would be a more atom-economical approach to building the anthracene core and introducing substituents, reducing the reliance on pre-functionalized starting materials. frontiersin.orgresearchgate.netresearchgate.net

Use of Greener Solvents: Replacing traditional, volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids is a core tenet of green chemistry. mdpi.com Research into the solubility and reactivity of this compound in these media is essential.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a promising route to reduce waste and energy consumption in the synthesis of related compounds like vinyl sulfones from carboxylic acids. acs.org

Renewable Feedstocks: Exploring pathways to synthesize the anthracene scaffold from biomass-derived starting materials instead of petroleum-based sources represents a long-term goal for sustainable production. frontiersin.org

Exploration of Novel Photochemical Reaction Pathways

Anthracene and its derivatives are renowned for their rich photochemistry, most notably their ability to undergo [4+4] photocycloaddition reactions upon exposure to UV light. mdpi.com The unique electronic properties conferred by the hydroxyl and carboxylic acid groups on the anthracene core of this compound suggest a fertile ground for exploring novel light-induced transformations.

Future investigations could focus on:

Controlled Photodimerization: Understanding how the substitution pattern influences the kinetics and stereochemistry of photodimerization in the solid state. rsc.org This could lead to the design of photoresponsive materials with tunable properties.

Photo-induced Radical Generation: Crystalline 9-anthracene carboxylic acid has been shown to generate stable radicals upon irradiation, leading to photochromism. rsc.org Investigating whether this compound exhibits similar radical-actuated photochromism could open doors to applications in optical switching and data storage. rsc.orgnih.gov

Singlet Oxygen Reactions: Anthracene derivatives can react with singlet oxygen via a [4+2] cycloaddition to form endoperoxides. mdpi.comresearchgate.net The electronic influence of the substituents on this compound could modulate this reactivity, with potential applications in photodynamic therapy or targeted chemical synthesis.

| Photochemical Process | Potential Application | Key Research Question |

| [4+4] Photocycloaddition | Photo-switchable materials, drug delivery. | How do the hydroxyl and carboxyl groups direct the regioselectivity and reversibility of the dimerization? mdpi.comacs.org |

| Photo-induced Radical Formation | Optical data storage, photochromic materials. | Can this compound form stable radicals under irradiation? rsc.orgnih.gov |

| [4+2] Cycloaddition with ¹O₂ | Photodynamic therapy, chemical traps for reactive oxygen species. | What is the quantum yield of endoperoxide formation and its thermal stability? mdpi.com |

Advancements in In Situ Spectroscopic and Imaging Techniques

To fully understand and optimize the synthesis and photochemical reactions of this compound, real-time monitoring of reaction pathways is crucial. In situ spectroscopic techniques provide a window into the reaction as it happens, tracking the concentration of reactants, intermediates, and products without the need for sampling. mt.commdpi.com

Future research will benefit from the application of:

FTIR and Raman Spectroscopy: Techniques like ReactIR™ (in situ FTIR) can monitor the vibrational modes of functional groups, allowing for the precise determination of reaction kinetics and endpoints. mt.comresearchgate.net This is invaluable for optimizing complex multi-step syntheses.

UV-Vis Spectroscopy: For photochemical reactions, in situ UV-Vis spectroscopy is essential for tracking the disappearance of the characteristic anthracene absorbance and the appearance of product bands, enabling the calculation of quantum yields. acs.org

NMR Spectroscopy: In situ NMR can provide detailed structural information about transient intermediates that may not be isolable, offering deeper mechanistic insight.

Hyperspectral Imaging: Combining microscopy with spectroscopy can provide spatially resolved chemical information, which is particularly useful for studying reactions in heterogeneous systems or in the solid state.

Synergistic Research with Nanoscience for Advanced Materials

The planar, aromatic structure of this compound makes it an attractive building block for the bottom-up construction of advanced nanomaterials. The functional groups offer handles for covalent attachment or non-covalent interaction with nanoparticles and surfaces.

Interdisciplinary research at the nexus of chemistry and nanoscience could explore:

Semiconducting Materials: Anthracene derivatives are widely studied for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and air stability. frontiersin.orgrsc.org Future work could involve incorporating this compound into thin films and nanostructures to evaluate its charge transport characteristics.

Chemical Sensors: The fluorescence of the anthracene core is often sensitive to the local environment. By grafting the molecule onto nanoparticles (e.g., gold, silica) or incorporating it into metal-organic frameworks (MOFs), highly sensitive and selective sensors for analytes could be developed. acs.orgresearchgate.netresearchgate.net

Drug Delivery Systems: Nanoparticles functionalized with this compound could be explored for targeted drug delivery. The molecule itself could be a payload, or it could act as a linker or a photo-activatable trigger for drug release. iaea.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxyanthracene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or carboxylation of anthracene derivatives, followed by hydroxylation. For example, anthraquinone-based analogs (e.g., Anthraquinone-2-carboxylic acid) are synthesized via oxidation of anthracene precursors using catalysts like KMnO₄ in acidic media . Optimization includes adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., acetic acid or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of: